![molecular formula C₇H₁₇NO₄S B013948 3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate CAS No. 38880-58-9](/img/structure/B13948.png)
3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate
Descripción general
Descripción
3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate (HEDTA) is an organic compound used in a wide range of scientific research applications. It is a synthetic, biodegradable, non-toxic, and water-soluble compound with a wide range of properties and applications. HEDTA is an important component of many biochemical and physiological processes, and it is used in a variety of laboratory experiments and research studies.
Aplicaciones Científicas De Investigación
Protein Solubilization
NDSB-211 is a non-detergent sulfobetaine compound that is used as a protein solubilizing agent . It is particularly suited for protein work as it does not denature proteins, meaning most enzymes remain active in its presence .
Protein Extraction
NDSB-211 has been used successfully to increase the yields of membrane, nuclear, and cytoskeletal-associated proteins . It is suggested that the short hydrophobic group of NDSB-211 interacts with the hydrophobic regions on proteins to prevent aggregation .
Protein Crystallization
NDSB-211 can be a useful additive for crystal growth . For example, it was demonstrated with lysozyme grown at pH 4.6 using Ammonium sulfate as a precipitant . Typically, Ammonium sulfate cannot be used to grow lysozyme crystals at an acidic pH .
Prevention of Protein Aggregation
NDSB-211 can prevent non-specific interactions of proteins . However, it will not disrupt strongly aggregated proteins .
Protein Folding
NDSB-211 prevents protein aggregation and facilitates protein folding by interacting with the early folding intermediates . It has been reported to improve the in vitro renaturation efficiency of reduced hen egg lysozyme and chemically unfolded tryptophan synthase b 2 subunit .
Use in Halophilic Protein Isolation
NDSB-211 can be substituted for Sodium chloride, which is often required during the isolation of halophilic proteins .
Increasing Protein Solubility
NDSB-211 has been shown to increase the protein solubility as a function of Sodium chloride concentration . At a concentration of 0.25 M NDSB-211, the solubility of lysozyme almost doubles, whereas at 0.75 M NDSB-211, the solubility is nearly tripled .
Use in Crystal Growth
NDSB-211 has been successfully used for growing crystals of Malate dehydrogenase (MDH) . In the presence of NDSB-211, the crystal size increased .
Mecanismo De Acción
Target of Action
NDSB-211 is primarily used as a surfactant . It has small hydrophobic ends and mildly solubilizes proteins for protein extraction and analysis . It is a zwitterionic compound, meaning it carries both positive and negative charges, making it effective in interacting with various proteins .
Mode of Action
NDSB-211 interacts with its protein targets by solubilizing them. Instead, it increases the extraction yield of membrane, nuclear, and cytoskeletal associated proteins . The short hydrophobic groups combined with the charge neutralization of the sulfobetaine group results in higher yields of membrane proteins .
Biochemical Pathways
By solubilizing proteins, NDSB-211 aids in their extraction and analysis, thereby influencing the pathways these proteins are involved in .
Pharmacokinetics
It is known that ndsb-211 is highly soluble in water , which suggests that it could be easily distributed in aqueous biological systems. Its zwitterionic nature might also influence its absorption and distribution.
Result of Action
The primary result of NDSB-211’s action is the increased yield of proteins from various cellular components, including membranes, nuclei, and cytoskeletons . By solubilizing these proteins, NDSB-211 aids in their extraction and analysis, which is crucial for various biochemical and biomedical research applications .
Action Environment
The action of NDSB-211 is influenced by various environmental factors. For instance, its solubility and efficacy can be affected by the pH of the environment . NDSB-211 is zwitterionic over a wide pH range , which means it retains its charge and continues to function effectively in various pH conditions. Furthermore, it is easily removed by dialysis and shows no significant absorption in the near UV range , suggesting that it is stable under various environmental conditions.
Propiedades
IUPAC Name |
3-[2-hydroxyethyl(dimethyl)azaniumyl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO4S/c1-8(2,5-6-9)4-3-7-13(10,11)12/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXPCGBLGHKAIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCS(=O)(=O)[O-])CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-Hydroxyethyl)dimethylammonio)propane-1-sulfonate | |
CAS RN |
38880-58-9 | |
| Record name | 1-Propanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-3-sulfo-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38880-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-hydroxyethyl)dimethyl(3-sulphopropyl)ammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





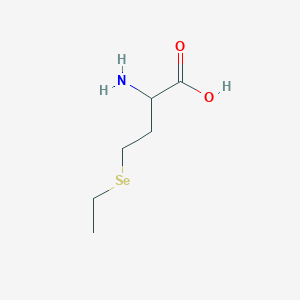

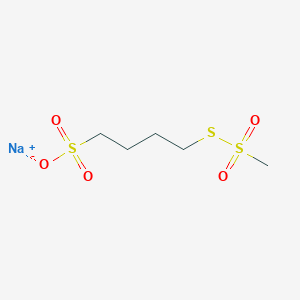
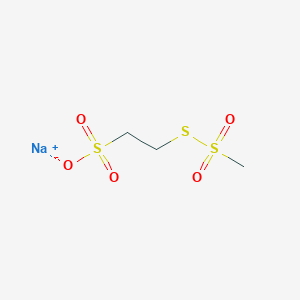
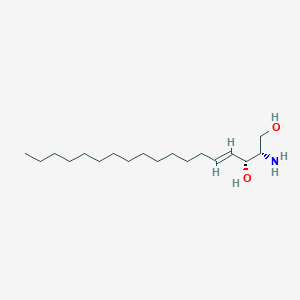
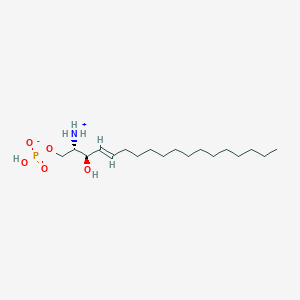
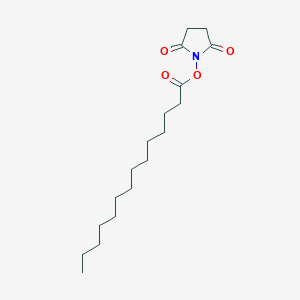
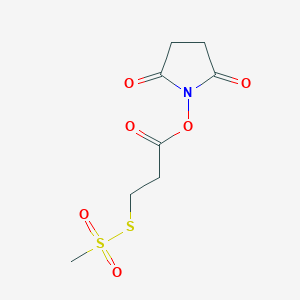
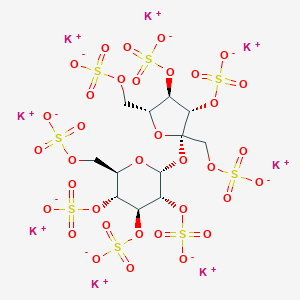

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13902.png)
